molecular formula C20H20FN3 B2500875 2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline CAS No. 683779-97-7

2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline

Cat. No.: B2500875
CAS No.: 683779-97-7
M. Wt: 321.399
InChI Key: VLXMUUHJXYESLG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline is a useful research compound. Its molecular formula is C20H20FN3 and its molecular weight is 321.399. The purity is usually 95%.
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Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives, including 2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline, are a significant class of compounds in medicinal chemistry due to their diverse biological activities. They have been extensively studied for their potential in creating new medicinal agents by modifying the quinazoline nucleus. This approach has led to the synthesis of compounds with antibacterial activity against various pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a major hurdle in the development of quinazoline-based drugs, but the ongoing research holds promise for overcoming antibiotic resistance (Tiwary et al., 2016).

Optoelectronic Applications

Beyond their biomedical applications, quinazoline derivatives have also found use in optoelectronics. Research has highlighted the incorporation of quinazoline into π-extended conjugated systems, significantly enhancing the materials' luminescent and electroluminescent properties. These materials have applications in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors, showcasing the versatility of quinazoline derivatives in developing novel optoelectronic materials (Lipunova et al., 2018).

Anticancer Applications

The anticancer potential of quinazoline derivatives is another area of significant interest. These compounds have been recognized for their ability to inhibit a wide range of therapeutic protein targets, including EGFR, with recent patents indicating their effectiveness against both wild-type and mutated EGFR. This highlights the ongoing development and structural diversity of quinazoline compounds as promising anticancer agents (Ravez et al., 2015).

Synthetic Chemistry Advances

In synthetic chemistry, quinazolines are celebrated for their broad range of biological properties, which has spurred increased interest in developing novel synthetic routes. Recent advances include eco-friendly, atom-efficient, multi-component synthetic strategies that aim to improve the synthesis of quinazolines, addressing both the demand for new compounds and the challenges posed by microbial resistance (Faisal & Saeed, 2021).

Properties

IUPAC Name

2-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3/c1-14-10-12-24(13-11-14)20-17-4-2-3-5-18(17)22-19(23-20)15-6-8-16(21)9-7-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXMUUHJXYESLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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